molecular formula C9H17N3 B13607845 4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine

Cat. No.: B13607845
M. Wt: 167.25 g/mol
InChI Key: REWPOXXJXLSCMT-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a butan-1-amine chain

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amine group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine is unique due to the presence of both the ethyl group and the butan-1-amine chain, which can influence its reactivity and interactions with biological targets. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)butan-1-amine

InChI

InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3

InChI Key

REWPOXXJXLSCMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CCCCN

Origin of Product

United States

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